molecular formula C14H19BrN6O3 B10937707 N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10937707
M. Wt: 399.24 g/mol
InChI Key: UDJLUKMAUZMXBP-UHFFFAOYSA-N
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Description

N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by its unique structure, which includes bromine and nitro functional groups, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step reactions starting from commercially available precursors. The process often includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, potassium carbonate (K~2~CO~3~)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

Scientific Research Applications

N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiparasitic activities.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of N1-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitro groups are believed to play a crucial role in its biological activity by:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-BROMO-1H-PYRAZOL-1-YL)PROPANAMIDE
  • 5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
  • N~1~-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE

Uniqueness

N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE stands out due to its unique combination of bromine and nitro functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C14H19BrN6O3

Molecular Weight

399.24 g/mol

IUPAC Name

N-[3-(4-bromo-3-methylpyrazol-1-yl)propyl]-3-(5-methyl-4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C14H19BrN6O3/c1-10-12(15)9-19(18-10)6-3-5-16-14(22)4-7-20-11(2)13(8-17-20)21(23)24/h8-9H,3-7H2,1-2H3,(H,16,22)

InChI Key

UDJLUKMAUZMXBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCC(=O)NCCCN2C=C(C(=N2)C)Br)[N+](=O)[O-]

Origin of Product

United States

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